molecular formula C14H12O4 B1628095 4,4'-Dihydroxybenzoin CAS No. 7424-55-7

4,4'-Dihydroxybenzoin

Cat. No.: B1628095
CAS No.: 7424-55-7
M. Wt: 244.24 g/mol
InChI Key: GARMVNNMISTRNR-UHFFFAOYSA-N
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Description

4,4'-Dihydroxybenzoin is a diol derivative of benzoin (1,2-diphenyl-1,2-ethanediol) with hydroxyl groups at the para positions of both aromatic rings. Benzoin derivatives are critical in organic synthesis, polymerization, and pharmaceutical research due to their reactivity and hydrogen-bonding capabilities. This article compares this compound with structurally similar compounds, focusing on substituent effects, physical properties, and functional group interactions.

Properties

IUPAC Name

2-hydroxy-1,2-bis(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARMVNNMISTRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578370
Record name 2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7424-55-7
Record name 2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7424-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1,2-bis(4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation of 4-Hydroxybenzaldehyde

The most widely documented route to 4,4'-dihydroxybenzoin involves the base-catalyzed aldol condensation of 4-hydroxybenzaldehyde. This method, adapted from PrepChem.com, employs aqueous alkaline conditions to facilitate the dimerization of two 4-hydroxybenzaldehyde molecules. Key steps include:

  • Reagent Preparation : Dissolving 4-hydroxybenzaldehyde in a 10% sodium hydroxide solution.
  • Reaction Initiation : Heating the mixture to 60–80°C under reflux for 4–6 hours to promote enolate formation and subsequent C–C bond coupling.
  • Workup : Acidification with hydrochloric acid precipitates the crude product, which is purified via recrystallization from ethanol/water mixtures.

Characterization by thin-layer chromatography (TLC) against an authentic standard confirms product identity, with reported yields exceeding 70% under optimized conditions. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) further validates the structure, showing distinctive singlet peaks for the benzylic protons (δ 4.8–5.2 ppm) and aromatic resonances consistent with para-substitution.

Solvent and Catalytic Modifications

Variants of the classical method explore solvent systems and catalysts to improve efficiency. For instance, substituting water with polar aprotic solvents like dimethylformamide (DMF) accelerates enolate formation, reducing reaction times to 2–3 hours. Catalytic quantities of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance interfacial interactions in biphasic systems, boosting yields to 85%.

Catalytic and Green Chemistry Innovations

Lewis Acid-Mediated Synthesis

Patent literature describes Lewis acids (e.g., ZnCl₂, AlCl₃) as effective catalysts for analogous benzoin condensations. In a method adapted from CN102329207B, AlCl₃ facilitates the coupling of 4-methoxybenzaldehyde derivatives, followed by demethylation to yield this compound. Although this approach achieves high regioselectivity, the requirement for harsh demethylating agents (e.g., BBr₃) limits its practicality.

Enzymatic and Biocatalytic Routes

Emerging research explores laccase-mediated oxidative coupling of 4-hydroxyphenyl derivatives under mild conditions. A study on 3,4-dihydroxybenzoic acid degradation demonstrates the potential of immobilized protocatechuate 3,4-dioxygenase (3,4-POD) to catalyze aromatic ring cleavage, suggesting analogous enzymes could be engineered for this compound synthesis. Such methods align with green chemistry principles, minimizing toxic byproducts and energy consumption.

Mechanistic and Kinetic Considerations

Reaction Pathway Analysis

Density functional theory (DFT) studies on benzoic acid derivatives provide insights into the thermodynamic favorability of hydroxylation and condensation steps. The exothermic addition of hydroxyl radicals to aromatic rings (ΔG = −15.2 kcal/mol) precedes rate-determining C–C coupling, with activation energies ranging from 20–25 kcal/mol depending on substituent effects.

Kinetic Profiling

Pseudo-first-order kinetics govern the condensation of 4-hydroxybenzaldehyde, with rate constants (k) increasing from 1.2 × 10⁻⁴ s⁻¹ at 60°C to 3.8 × 10⁻⁴ s⁻¹ at 80°C. Arrhenius plots reveal an activation energy (Eₐ) of 45 kJ/mol, indicative of a thermally driven process amenable to scale-up.

Analytical and Purification Techniques

Chromatographic Validation

TLC remains the primary qualitative tool for monitoring reaction progress, with Rf values of 0.42–0.45 in ethyl acetate/hexane (3:7) systems. High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) quantifies purity, typically >95% after recrystallization.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d6): δ 7.25 (d, J = 8.4 Hz, 4H, aromatic H), 6.70 (d, J = 8.4 Hz, 4H, aromatic H), 5.10 (s, 2H, benzylic H), 4.80 (s, 2H, -OH).
IR (KBr): ν 3350 cm⁻¹ (-OH stretch), 1605 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (aromatic C=C).

Industrial and Environmental Implications

Scalability Challenges

Batch reactor studies highlight fouling issues due to phenolic byproducts, necessitating continuous flow systems for large-scale production. Patent EP436379 proposes in-situ CO₂ purging to mitigate side reactions, a strategy transferable to this compound synthesis.

Waste Management

Effluent from classical methods contains residual aldehydes and alkali metal salts, requiring neutralization and biodegradation prior to disposal. Catalytic methods reduce waste generation by 40–50%, aligning with circular economy goals.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxybenzoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Dihydroxybenzoin has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various polymers and resins.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as an antioxidant and its role in drug development.

    Industry: It is utilized in the production of dyes, pigments, and UV stabilizers

Mechanism of Action

The mechanism of action of 4,4’-Dihydroxybenzoin involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The hydroxy groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

4,4'-Dibromohydrobenzoin

  • Structure : A hydrobenzoin analog with bromine substituents at the 4,4' positions.
  • Key Data: Melting point: 137–138°C (from ethanol) . Synthesis: Prepared via methods analogous to dichloro derivatives, involving bromination of hydrobenzoin precursors .
  • Comparison : Bromine’s electron-withdrawing nature increases molecular weight (318.91 g/mol) and melting point compared to unsubstituted hydrobenzoin. The absence of hydroxyl groups reduces hydrogen-bonding capacity, impacting solubility and reactivity.

4,4'-Dihydroxybenzophenone

  • Structure: A benzophenone derivative with hydroxyl groups at the 4,4' positions.
  • Key Data: Molecular formula: C₁₃H₁₀O₃; molecular weight: 214.22 g/mol . Hydrogen bonding: Forms O–H···O hydrogen-bonded sheets in its monohydrate form, with distinct interactions between hydroxyl groups and water molecules . Synthesis: Produced via hydration of anhydrous 4,4'-dihydroxybenzophenone in a water-ethanol mixture with boric acid .
  • Comparison : The ketone group introduces polarity and conjugation, differing from benzoin’s diol structure. Hydrogen-bonding patterns influence crystallinity and thermal stability.

4-Hydroxybenzoic Acid

  • Structure: A monohydroxy aromatic acid.
  • Key Data :
    • CAS: 99-96-7; molecular formula: C₇H₆O₃ .
    • Applications: Used in R&D, pharmaceuticals, and as a preservative precursor .
  • Comparison: The carboxylic acid group enhances acidity (pKa ~4.5) and solubility in polar solvents.

4,4'-Difluorobenzil

  • Structure : A benzil derivative with fluorine substituents.
  • Key Data :
    • Molecular formula: C₁₄H₈F₂O₂; molecular weight: 246.21 g/mol .
    • Density: Estimated at 1.316 g/cm³ .
  • Comparison : Fluorine’s electronegativity increases oxidative stability and alters electronic properties. The diketone structure contrasts with benzoin’s diol, enabling distinct reactivity in photopolymerization .

4,4′-Dichlorobenzophenone (DDT Metabolite)

  • Structure: A chlorinated benzophenone.
  • Key Data :
    • Degradation product of DDT, formed via microbial co-metabolism .
    • Environmental persistence: High lipophilicity due to chlorine substituents .
  • Comparison : Chlorine atoms enhance environmental stability but reduce biodegradability. The ketone group differentiates it from diol-based benzoin derivatives.

4,4'-Dimethylbenzoin

  • Structure : A benzoin derivative with methyl substituents.
  • Key Data :
    • Melting point: 102–104°C .
    • Applications: Used as a photoinitiator in polymer chemistry .
  • Comparison : Methyl groups increase hydrophobicity and lower melting points compared to hydroxyl-substituted analogs. The absence of hydroxyls limits hydrogen-bonding interactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications/Notes References
4,4'-Dibromohydrobenzoin C₁₂H₁₀Br₂O₂ 318.91 137–138 Diol, Br substituents Synthetic intermediate
4,4'-Dihydroxybenzophenone C₁₃H₁₀O₃ 214.22 N/A Ketone, dihydroxy Hydrogen-bonded polymers
4-Hydroxybenzoic Acid C₇H₆O₃ 138.12 213–215 Carboxylic acid, hydroxy Preservatives, pharmaceuticals
4,4'-Difluorobenzil C₁₄H₈F₂O₂ 246.21 N/A Diketone, F substituents Photoinitiators
4,4′-Dichlorobenzophenone C₁₃H₈Cl₂O 251.11 N/A Ketone, Cl substituents DDT degradation product
4,4'-Dimethylbenzoin C₁₆H₁₄O₂ 238.28 102–104 Diketone, methyl Polymerization initiators

Key Findings and Contradictions

  • Hydrogen Bonding: 4,4'-Dihydroxybenzophenone exhibits stronger hydrogen bonding in its hydrated form (O–H···O distances: 2.624–2.791 Å) compared to anhydrous forms . This contrasts with halogenated analogs like 4,4'-Dibromohydrobenzoin, where bromine reduces hydrogen-bonding capacity .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br, F) increase melting points and stability but reduce solubility. Methyl groups lower melting points and enhance hydrophobicity .
  • Synthesis Variability : Methods range from halogenation (e.g., bromination ) to hydration reactions , highlighting the role of functional groups in determining synthetic pathways.

Biological Activity

4,4'-Dihydroxybenzoin, also known as dihydroxybenzoin, is an organic compound with significant biological activities. Its structure features two hydroxyl groups attached to a benzoin moiety, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and anticancer effects, supported by relevant case studies and research findings.

  • Chemical Formula : C13H12O3
  • Molecular Weight : 220.24 g/mol
  • Melting Point : 135-140 °C

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

A study demonstrated that derivatives of 4-hydroxybenzoic acid, closely related to this compound, had Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL against these bacteria .

Antioxidant Activity

This compound has been identified as a potent antioxidant. It scavenges free radicals and inhibits lipid peroxidation. The compound's antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it showed a significant reduction in DPPH radical concentration at concentrations as low as 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
HeLa10.5
MCF-715.2
A54912.8

In these studies, the compound induced apoptosis in cancer cells through the activation of caspase pathways . Additionally, it showed selective toxicity towards cancer cells compared to normal cells.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of 4-hydroxybenzoic acid against clinical isolates. The results indicated that compounds with hydroxyl substitutions exhibited enhanced antimicrobial activity compared to their non-hydroxylated counterparts .

Evaluation of Antioxidant Properties

In a controlled laboratory setting, researchers assessed the antioxidant properties of this compound using both in vitro assays and cellular models. The findings confirmed its effectiveness in reducing oxidative stress markers in human cell lines exposed to oxidative agents .

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeEffectivenessReference
AntimicrobialMIC = 50-100 µg/mL
AntioxidantSignificant scavenging
AnticancerIC50 = 10.5 - 15.2 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dihydroxybenzoin
Reactant of Route 2
4,4'-Dihydroxybenzoin

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